molecular formula C14H16N2O2S B4419664 ethyl 3-cyano-2-(methylthio)-5,6,7,8-tetrahydroquinoline-4-carboxylate

ethyl 3-cyano-2-(methylthio)-5,6,7,8-tetrahydroquinoline-4-carboxylate

Cat. No. B4419664
M. Wt: 276.36 g/mol
InChI Key: LYVOXASRAVBDCH-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(methylthio)-5,6,7,8-tetrahydroquinoline-4-carboxylate, also known as EMTQ, is a heterocyclic compound that has been studied for its potential applications in various fields of science. Its unique chemical structure has led to extensive research on its synthesis, mechanism of action, and potential biochemical and physiological effects.

Scientific Research Applications

Ethyl 3-cyano-2-(methylthio)-5,6,7,8-tetrahydroquinoline-4-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anticancer activity and has been studied as a potential drug candidate for the treatment of various types of cancer. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a starting material for the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-(methylthio)-5,6,7,8-tetrahydroquinoline-4-carboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound has anticancer activity in animal models. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 3-cyano-2-(methylthio)-5,6,7,8-tetrahydroquinoline-4-carboxylate is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential applications in various scientific fields. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on ethyl 3-cyano-2-(methylthio)-5,6,7,8-tetrahydroquinoline-4-carboxylate. One area of interest is the development of more efficient synthesis methods for this compound and related compounds. Another area of interest is the development of this compound-based materials with unique properties. In the field of medicinal chemistry, future research could focus on the optimization of this compound as a potential anticancer drug candidate. Additionally, further studies on the mechanism of action and biochemical and physiological effects of this compound could lead to a better understanding of its potential applications in various fields of science.

properties

IUPAC Name

ethyl 3-cyano-2-methylsulfanyl-5,6,7,8-tetrahydroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-18-14(17)12-9-6-4-5-7-11(9)16-13(19-2)10(12)8-15/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVOXASRAVBDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC2=C1CCCC2)SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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